molecular formula C6H6F2OS B7467373 2-(Difluoromethylsulfanylmethyl)furan

2-(Difluoromethylsulfanylmethyl)furan

Cat. No.: B7467373
M. Wt: 164.18 g/mol
InChI Key: JRWKDFLEGHXAAZ-UHFFFAOYSA-N
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Description

2-(Difluoromethylsulfanylmethyl)furan is a fluorinated furan derivative characterized by a difluoromethyl sulfanylmethyl (-CH2-S-CF2H) substituent at the 2-position of the furan ring. The molecular formula is estimated as C6H7F2OS (molecular weight ≈ 162.18 g/mol). This compound may find applications in pharmaceuticals or agrochemicals, leveraging fluorine’s unique electronic effects .

Properties

IUPAC Name

2-(difluoromethylsulfanylmethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2OS/c7-6(8)10-4-5-2-1-3-9-5/h1-3,6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWKDFLEGHXAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylfuran Intermediate

A plausible route involves the preparation of 2-chloromethylfuran as a precursor, followed by nucleophilic displacement with difluoromethylthiolate. The chloromethyl group can be introduced via Friedel-Crafts alkylation of furan using chloromethyl chloride under Lewis acid catalysis (e.g., AlCl₃). Subsequent reaction with sodium difluoromethylthiolate (NaSCF₂H) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C facilitates substitution.

Key Parameters:

  • Molar Ratio: A 1:1.2 ratio of chloromethylfuran to NaSCF₂H ensures complete conversion.

  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiolate solubility.

  • Yield: Preliminary studies on analogous systems report yields of 65–75%, with impurities from over-alkylation or oxidation.

Mitsunobu Reaction for Sulfide Formation

Hydroxymethylfuran Activation

The Mitsunobu reaction offers a robust method for forming C–S bonds. Starting with 2-hydroxymethylfuran, reaction with difluoromethylthiol (HSCF₂H) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) generates the target compound.

Optimization Insights:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCHM) at 0–25°C prevents thiol oxidation.

  • Stoichiometry: A 1:1.5 ratio of hydroxymethylfuran to HSCF₂H maximizes yield (70–85%).

  • Challenges: Competing etherification or phosphine oxide byproducts necessitate careful purification via column chromatography.

Radical Thiol-Ene Coupling

Photoinitiated Addition

Radical-mediated thiol-ene reactions enable regioselective addition of difluoromethylthiol to allyl-substituted furans. UV irradiation (365 nm) of 2-allylfuran with HSCF₂H in the presence of azobisisobutyronitrile (AIBN) initiates radical chain propagation.

Data Summary:

ParameterValue
Reaction Time6–8 hours
Temperature25–30°C
Conversion>90% (by GC-MS)
Isolated Yield55–60%

Side products include bis-thiolated adducts (10–15%) and unreacted allylfuran (5–10%).

Catalytic Hydrogenation of Sulfoxide Precursors

Sulfoxide Intermediate Reduction

A two-step approach involves:

  • Sulfoxidation: Reacting 2-mercaptomethylfuran with difluoromethyl iodide to form 2-(difluoromethylsulfinylmethyl)furan.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂, 40 psi) reduces the sulfoxide to the sulfide.

Performance Metrics:

  • Step 1 Yield: 80–85% using NaH as a base in THF.

  • Step 2 Yield: 95% conversion at 50°C, with 90% isolated purity.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR: The difluoromethyl group (-CF₂H) exhibits a triplet near δ 6.2 ppm (J = 54 Hz).

  • ¹⁹F NMR: A doublet at δ -110 ppm confirms the -SCF₂H moiety.

  • MS (EI): Molecular ion peak at m/z 178 (C₆H₅F₂OS).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity for optimized Mitsunobu and radical pathways.

Challenges and Mitigation Strategies

Thiol Stability

Difluoromethylthiol (HSCF₂H) is prone to oxidation and disulfide formation. Strategies include:

  • In Situ Generation: Using NaSCF₂H prepared from difluoromethyl disulfide (F₂CSSF₂) and sodium borohydride.

  • Inert Atmosphere: Rigorous nitrogen purging minimizes oxidative degradation.

Regioselectivity

Competing substitution at the C5 position of furan is mitigated by steric hindrance from bulky catalysts (e.g., Pd(PPh₃)₄).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Nucleophilic65–7590–95LowModerate
Mitsunobu70–8595–98HighLow
Radical Thiol-Ene55–6085–90ModerateHigh
Hydrogenation80–9098–99ModerateHigh

The hydrogenation route balances yield and scalability, whereas Mitsunobu excels in purity but suffers from reagent costs .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethylsulfanylmethyl)furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The difluoromethylsulfanyl group can be reduced to a methylsulfanyl group.

    Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of difluoromethylsulfanyl-substituted furanones.

    Reduction: Formation of 2-(methylsulfanylmethyl)furan.

    Substitution: Formation of halogenated furans.

Scientific Research Applications

2-(Difluoromethylsulfanylmethyl)furan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Difluoromethylsulfanylmethyl)furan involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The furan ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, applications, and toxicity profiles of 2-(Difluoromethylsulfanylmethyl)furan with its analogs:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties Toxicity Notes
2-(Difluoromethylsulfanylmethyl)furan C6H7F2OS -CH2-S-CF2H 162.18 (calculated) Potential pharmaceutical/agrochemical uses Not reported; inferred stability from fluorination trends
2-[(Methyldisulfanyl)methyl]furan () C6H8OS2 -CH2-S-S-CH3 160.25 Flavors, fragrances (e.g., coffee-like aroma) Limited toxicity data; structurally similar to GRAS compounds
2-(Methylsulfanylmethyl)furan () C6H8OS -CH2-S-CH3 128.19 Prominent in Robusta coffee aroma; enhances food/beverage liking Safe at low concentrations; no significant toxicity reported
2-Methyl-3-(methyldithio)furan () C6H8OS2 -S-S-CH3 at position 3 160.25 Flavoring agent (FEMA 3573) Generally recognized as safe (GRAS)
2-Methylfuran () C5H6O -CH3 at position 2 82.10 Industrial solvent; food processing byproduct Hepatotoxic, carcinogenic in rodents

Key Findings from Research

The disulfide group in 2-[(Methyldisulfanyl)methyl]furan may contribute to redox activity, influencing flavor release in food systems .

Toxicity Profiles: Simple methylfurans (e.g., 2-methylfuran) exhibit hepatotoxicity and carcinogenicity in rodents, with toxic potencies similar to furan itself . Sulfur-containing analogs like 2-(methylsulfanylmethyl)furan and 2-Methyl-3-(methyldithio)furan are considered safe in food applications, likely due to lower volatility and controlled metabolic pathways .

Applications :

  • Food Industry : 2-(Methylsulfanylmethyl)furan is critical for coffee aroma, particularly in Robusta blends, and correlates positively with consumer liking .
  • Pharmaceuticals : Fluorinated furans are explored for antimicrobial, anti-inflammatory, and anticancer activities due to enhanced stability and target affinity .

Q & A

Q. What are the common synthetic routes for preparing 2-(Difluoromethylsulfanylmethyl)furan, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including functionalization of the furan ring and introduction of the difluoromethylsulfanyl group. Key steps may involve:

  • Thiol-ene reactions : Introducing the sulfanyl group via radical or nucleophilic pathways.
  • Fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) to incorporate difluoromethyl groups.
  • Protection/deprotection strategies : To prevent side reactions during functionalization.
    Optimization focuses on temperature control (e.g., low temperatures to minimize decomposition) and catalyst selection (e.g., palladium for cross-coupling reactions). Purification via column chromatography or recrystallization is critical for high yields .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Difluoromethylsulfanylmethyl)furan, and what key spectral features should researchers focus on?

  • NMR Spectroscopy :
    • ¹H NMR : Look for splitting patterns from difluoromethyl groups (e.g., 2JHF^2J_{HF} coupling, ~50 Hz).
    • ¹³C NMR : Signals for the sulfur-bound methyl group (~30–40 ppm) and furan carbons (~100–150 ppm).
  • IR Spectroscopy : Stretching vibrations for C-F bonds (~1100–1200 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns to confirm the molecular formula .

Q. What are the typical reactivity patterns of 2-(Difluoromethylsulfanylmethyl)furan in substitution and addition reactions?

  • Nucleophilic Substitution : The sulfanylmethyl group can undergo displacement with nucleophiles (e.g., amines, thiols) under basic conditions.
  • Electrophilic Aromatic Substitution : The furan ring reacts preferentially at the 5-position due to electron-donating effects of the sulfanyl group.
  • Oxidation : The difluoromethylsulfanyl moiety may oxidize to sulfoxides or sulfones, altering reactivity .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in predicting the reactivity and electronic properties of 2-(Difluoromethylsulfanylmethyl)furan?

  • Electronic Structure Analysis : DFT calculations reveal HOMO/LUMO distributions, highlighting nucleophilic (furan ring) and electrophilic (sulfanyl-methyl) sites.
  • Reaction Pathway Modeling : Transition state analysis for substitution reactions, predicting activation energies and regioselectivity.
  • Conformational Studies : Assessing steric effects of the difluoromethyl group on molecular geometry .

Q. What methodologies are recommended for analyzing the kinetic behavior of 2-(Difluoromethylsulfanylmethyl)furan in substitution reactions?

  • Stopped-Flow Kinetics : To monitor fast reactions (e.g., thiol-disulfide exchanges).
  • Variable-Temperature NMR : Determine activation parameters (ΔH‡, ΔS‡) via Eyring plots.
  • Isotopic Labeling : Use 19F^{19}\text{F} or 34S^{34}\text{S} isotopes to track mechanistic pathways .

Q. How does the difluoromethylsulfanyl group influence the compound’s binding affinity in molecular junctions for electronics applications?

  • Anchoring Strength : The sulfur atom in the sulfanyl group forms strong Au-S bonds with gold electrodes, enhancing junction stability.
  • Conductivity Studies : Comparative studies with non-fluorinated analogs show fluorination reduces electron density, modulating charge transport properties.
  • Bidentate Binding : Computational simulations suggest the furan oxygen and sulfanyl sulfur act as dual anchors, improving interfacial contact .

Q. What experimental and computational approaches are used to assess the biological activity of 2-(Difluoromethylsulfanylmethyl)furan derivatives?

  • Molecular Docking : Screen against targets like enzymes or receptors (e.g., cytochrome P450) to predict binding modes.
  • In Vitro Assays : Measure inhibition constants (KiK_i) or IC₅₀ values in enzyme inhibition studies.
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine electronegativity) with bioactivity .

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